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Compound of Interest

(R)-2-Amino-3-
Compound Name:
cyclobutylpropanoic acid

Cat. No.: B574375

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR)
spectroscopy of (R)-2-Amino-3-cyclobutylpropanoic acid. This document includes predicted
1H and 13C NMR data, detailed experimental protocols for data acquisition, and workflow
diagrams to guide researchers in their analysis of this and similar novel amino acid derivatives.

Introduction

(R)-2-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic amino acid containing a
cyclobutyl moiety.[1][2] Its unique structure makes it an interesting candidate for incorporation
into peptides and other pharmaceuticals to modulate their conformation and biological activity.
[3] NMR spectroscopy is an essential tool for the structural elucidation and purity assessment
of such novel compounds. This document provides the necessary protocols and expected data
for researchers working with this molecule.

Predicted NMR Data

Due to the limited availability of published experimental NMR spectra for (R)-2-Amino-3-
cyclobutylpropanoic acid, the following tables present predicted chemical shifts. These
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predictions are based on the analysis of structurally similar compounds, including other

cyclobutane-containing molecules and amino acids.[3][4]

Table 1: Predicted *H NMR Data

- Predicted Chemical Predicted Predicted Coupling
rotons
Shift (6, ppm) Multiplicity Constant (J, Hz)
Doublet of doublets Jo-Ba = 8.5, Ja-pb =
Ha 35-38
(dd) 55
Hpa, HBb 1.8-21 Multiplet (m)
Cyclobutyl H .
) 22-25 Multiplet (m)
(methine)
Cyclobutyl H .
16-20 Multiplet (m)
(methylene)
NH:z 7.5-8.5 (in DMSO-de)  Broad singlet (br s)
10.0 - 12.0 (in DMSO- _
COOH Broad singlet (br s)

de)

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary depending on the solvent

and pH.
Table 2: Predicted *C NMR Data
Carbon Predicted Chemical Shift (8, ppm)
C=0 170 - 175
Ca 55-60
CpB 35-40
Cyclobutyl C (methine) 30-35
Cyclobutyl C (methylene) 18- 25

Note: Chemical shifts are referenced to TMS (0 ppm).
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Experimental Protocols

The following protocols are recommended for acquiring high-quality NMR spectra of (R)-2-

Amino-3-cyclobutylpropanoic acid.

Sample Preparation

Solvent Selection: For *H NMR, deuterated solvents such as Deuterium Oxide (D20),
Methanol-d4 (CD3OD), or Dimethyl Sulfoxide-de (DMSO-de) are suitable. For observing
exchangeable protons (NH2 and COOH), DMSO-ds is recommended. For 13C NMR, the
same solvents can be used.

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-
0.7 mL of the chosen deuterated solvent.

Internal Standard: Add a small amount of a suitable internal standard, such as
Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for
agueous solutions, for accurate chemical shift referencing.

Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be
necessary.[5]

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal

resolution and sensitivity.

1H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64 scans, depending on the sample concentration.

Temperature: 298 K.

13C NMR Spectroscopy:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker
instruments).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans or more, as *3C has a low natural abundance.

Temperature: 298 K.

2D NMR Spectroscopy (Optional but Recommended):

For unambiguous assignment of proton and carbon signals, the following 2D NMR experiments

are highly recommended:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and
carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assigning quaternary carbons
and connecting different spin systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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